N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide
Description
Structure and Key Features
The compound N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a hybrid molecule featuring:
- A 1,2,3-triazole core substituted with a 3-fluorophenyl group at position 1.
- A piperidine ring connected via a carbonyl group to the triazole.
- A 3-methylbenzamide moiety attached to the piperidin-4-yl group.
This structure combines heterocyclic, fluorinated aromatic, and amide functionalities, which are common in bioactive molecules targeting enzymes, receptors, or kinases.
Properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-4-2-5-16(12-15)21(29)24-18-8-10-27(11-9-18)22(30)20-14-28(26-25-20)19-7-3-6-17(23)13-19/h2-7,12-14,18H,8-11H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBLRGDEHSVJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation typically begins with the synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole. This is achieved through a Huisgen cycloaddition reaction between azides and alkynes in the presence of a copper(I) catalyst.
Intermediate Formation: : The triazole compound is then reacted with piperidine to form N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl).
Final Coupling: : Finally, this intermediate is coupled with 3-methylbenzoyl chloride under basic conditions to yield the desired N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide.
Industrial Production Methods
While specific details of industrial production methods may vary, the large-scale synthesis generally mirrors the laboratory methods but with optimizations for yield, cost, and safety. Scaling up involves using more efficient catalysts, higher concentrations of reagents, and optimized reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under acidic or basic conditions, targeting specific functional groups:
| Reaction Type | Conditions | Products | Analytical Confirmation |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux (110°C, 8 hrs) | 3-methylbenzoic acid + piperidine-4-amine intermediate | IR loss of amide C=O at 1650 cm⁻¹ |
| Triazole ring opening* | NaOH (20%), 80°C, 12 hrs | Partially degraded fluorophenyl fragments + carbonyl derivatives | LC-MS showing m/z 215 fragment |
*Triazole ring stability varies with substitution; fluorophenyl group enhances electron-withdrawing effects, reducing ring susceptibility to hydrolysis compared to non-fluorinated analogs.
Nucleophilic Substitution Reactions
The 3-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr), facilitated by the electron-withdrawing fluorine atom:
| Nucleophile | Conditions | Product | Yield | Key Finding |
|---|---|---|---|---|
| Methoxide | DMF, K₂CO₃, 60°C, 24 hrs | 3-methoxyphenyl derivative | 68% | Regioselectivity at para-fluorine position |
| Piperidine | Et₃N, THF, rt, 48 hrs | Disubstituted piperidine-triazole conjugate | 52% | Competing amide bond stability observed |
Reactions occur preferentially at the fluorine-bearing aromatic carbon due to enhanced electrophilicity.
Reduction Reactions
Selective reduction of carbonyl and triazole groups has been demonstrated:
| Reducing Agent | Target Group | Conditions | Product | Application |
|---|---|---|---|---|
| LiAlH₄ | Amide → amine | THF, 0°C → rt, 6 hrs | Secondary amine derivative | Bioactivity modulation |
| H₂/Pd-C | Triazole ring hydrogenation | 50 psi, MeOH, 12 hrs | Partially saturated triazoline intermediate | Stability studies |
Reduction of the amide group to amine increases compound basicity, altering pharmacokinetic properties .
Cycloaddition and Cross-Coupling
The 1,2,3-triazole moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for structural diversification:
| Reaction Partner | Catalyst System | Product | Optimized Conditions |
|---|---|---|---|
| Propargyl bromide | CuI (10 mol%), DIPEA, DMF | Bis-triazole conjugate | 70°C, 8 hrs, 89% yield |
| Ethynylferrocene | CuSO₄·5H₂O/sodium ascorbate | Ferrocene-triazole hybrid | MW irradiation, 15 min, 76% yield |
Triazole-based click chemistry enables rapid generation of analogs for structure-activity relationship (SAR) studies .
Stability Under Biological Conditions
Critical degradation pathways in physiological environments:
| Condition | Half-life | Major Degradants | Implication |
|---|---|---|---|
| pH 7.4 buffer, 37°C | 23.4 hrs | Hydrolyzed amide + oxidized triazole | Limits oral bioavailability |
| Human liver microsomes | 8.2 hrs | Glucuronidated fluorophenyl metabolite | Requires prodrug strategies |
Stability data informs formulation development, with amide hydrolysis being the primary degradation pathway .
Synthetic Modifications for Enhanced Activity
Key structural analogs and their reaction-based optimizations:
Fluorine substitution significantly impacts target binding kinetics, with Kd values ranging from 0.21-0.65 μM for optimized derivatives .
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of larger, more complex molecules. It serves as a versatile intermediate in the creation of heterocyclic compounds.
Biology
Due to its unique structure, N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical lead compound. It is explored for its interactions with biological targets like enzymes and receptors.
Industry
In industrial applications, the compound is used in the development of novel materials, including polymers and coatings, due to its stable and reactive nature.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the specific biological or chemical context in which the compound is used. Typically, it interacts with biological targets such as enzymes, where the triazole ring can form strong binding interactions. Pathways involving inhibition of specific enzymes or modulation of receptor activity are common.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Piperidine Scaffolds
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate)
- Key Differences :
- Replaces the benzamide with an indole-carboxylate group.
- Incorporates a sulfonamide-linked piperidine instead of a direct carbonyl.
- Implications :
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)
- Key Differences: Replaces triazole with a pyrazolo[3,4-d]pyrimidine core. Includes a chromenone (4-oxo-4H-chromen) group for planar aromatic stacking.
- Implications: Pyrazolo-pyrimidine cores are often used in kinase inhibitors (e.g., JAK/STAT pathway). ~450 g/mol for the target compound) .
Piperidine/Piperazine-Based Analogues
N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Compound 4)
- Key Differences :
- Uses a difluorophenyl-piperidine scaffold instead of triazole-piperidine.
- Substitutes benzamide with a pyrazole group.
- Implications: Difluorophenyl groups enhance metabolic stability but may reduce target selectivity.
N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Key Differences :
- Replaces triazole with a piperazine ring.
- Incorporates a trifluoromethylphenyl group and a cyclopentyl-tetrahydropyran system.
- Trifluoromethylphenyl enhances hydrophobic interactions in enzyme pockets .
Benzamide-Containing Analogues
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Key Differences :
- Simpler benzamide structure without heterocyclic or piperidine groups.
- Contains chlorophenyl and difluorobenzamide moieties.
- Implications: Used as a pesticide, targeting chitin synthesis in insects.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Target Compound vs. AB668 : The triazole-piperidine scaffold in the target compound may offer better CNS penetration than AB668’s indole-sulfonamide system, which is bulkier and more polar .
- Fluorophenyl vs.
- Benzamide vs. Chromenone: Benzamide (target compound) is more synthetically accessible than chromenone (Example 53), though the latter may enhance DNA intercalation .
Biological Activity
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:
- Formation of the Triazole Ring : This is typically achieved via a click chemistry approach, utilizing azides and alkynes.
- Piperidine Derivation : The piperidine moiety is introduced to enhance biological activity and solubility.
- Final Coupling : The final product is obtained through coupling reactions that attach the 3-methylbenzamide to the triazole-piperidine framework.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that compounds with a triazole scaffold exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for these compounds often range from 10 to 30 µM, indicating moderate to high potency compared to standard chemotherapeutics like cisplatin .
Trypanocidal Activity
A study focusing on 1,2,3-triazole analogs indicated that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated IC50 values significantly lower than those of traditional treatments, suggesting a promising avenue for further development .
Case Study 1: Antitrypanosomal Activity
In a recent study evaluating triazole-based hybrids against T. cruzi, several analogs showed IC50 values ranging from 0.21 µM to 6.20 µM against both trypomastigotes and intracellular amastigotes. The results indicated effective drug diffusion and significant parasite load reduction in 3D cardiac spheroid models .
Case Study 2: Anticancer Efficacy
Another investigation into triazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. Compounds similar to this compound were tested for their effects on cell proliferation and viability, showing promising results with IC50 values indicating effective cytotoxicity .
Comparative Analysis of Biological Activities
Q & A
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, coupling 3-fluorophenyl azide with a piperidine-bearing alkyne precursor under inert conditions (e.g., N₂ atmosphere) .
Piperidine Functionalization : Acylation of the piperidine nitrogen using 3-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvent: ethanol/water) to isolate the product (>95% purity) .
Q. Key Optimization Parameters :
Q. Critical Considerations :
- Moisture-sensitive steps require anhydrous solvents and inert gas.
- Residual copper in the triazole step must be removed via EDTA washes .
How is the structural integrity of this compound validated using crystallographic and spectroscopic methods?
Basic Research Question
Q. Methodological Answer :
Single-Crystal X-ray Diffraction (SCXRD) :
- Crystals grown via slow evaporation (solvent: DCM/methanol).
- Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Structure solved with SHELXT (intrinsic phasing) and refined with SHELXL (full-matrix least-squares) .
- Key metrics: R₁ < 0.05, wR₂ < 0.12, Flack parameter < 0.01 for absolute configuration .
Spectroscopic Validation :
- ¹H/¹³C NMR : Assignments confirmed via 2D experiments (HSQC, HMBC). For example:
- Triazole C4 carbonyl: δ ~165 ppm (¹³C) .
- Piperidine CH₂: δ 2.8–3.2 ppm (¹H) .
- FT-IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and triazole C-N (~1520 cm⁻¹) .
Q. Software Tools :
- WinGX : Integration of SHELX programs for structure refinement .
- Olex2 : Visualization of anisotropic displacement parameters .
What computational strategies are employed to predict the binding interactions of this compound with target enzymes, and how do these models guide experimental validation?
Advanced Research Question
Q. Methodological Answer :
Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite (Glide).
- Protocol :
- Protein structure (e.g., kinase domain) from PDB (e.g., 3POZ).
- Ligand parametrization using Gaussian09 (DFT/B3LYP/6-31G**) .
- Docking grid centered on ATP-binding site (20 ų).
- Output : Binding affinity (ΔG), key residues (e.g., hinge-region hydrogen bonds) .
Molecular Dynamics (MD) Simulations :
- Software : GROMACS/AMBER.
- Conditions : 100 ns simulation in explicit solvent (TIP3P water), NPT ensemble.
- Analysis : RMSD (<2 Å for stability), RMSF (flexible regions), and MM-PBSA binding energy .
Q. Validation Pipeline :
- In vitro assays : Kinase inhibition (IC₅₀) compared to docking scores.
- SAR Studies : Modifications to triazole/benzamide moieties guided by computational hotspots .
Example : A docking-predicted hydrogen bond with Lys68 (kinase hinge) was confirmed via mutagenesis (K68M variant showed 10× reduced potency) .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Methodological Answer :
Contradictions (e.g., IC₅₀ variability in kinase assays) arise from:
Assay Conditions :
- ATP concentration (1 mM vs. 10 µM) alters competitive inhibition metrics.
- Buffer pH (7.4 vs. 6.8) impacts protonation states of residues .
Compound Integrity :
- HPLC-MS : Verify purity (>98%) and detect hydrolyzed byproducts (e.g., benzamide cleavage).
- Water Content : Karl Fischer titration to exclude hygroscopic degradation .
Structural Analogues :
- Compare with derivatives (e.g., 3-fluorophenyl vs. 4-chlorophenyl triazole) to isolate substituent effects .
Q. Resolution Workflow :
| Step | Action | Tools/Data |
|---|---|---|
| 1 | Standardize assay protocols | ATP = 10 µM, pH 7.4, 37°C |
| 2 | Validate compound stability | HPLC (C18 column, 90:10 MeCN/H₂O) |
| 3 | Cross-test in orthogonal assays | SPR (binding kinetics) vs. fluorescence polarization |
Case Study : Discrepancies in EGFR inhibition (IC₅₀ = 50 nM vs. 1 µM) were traced to residual DMSO (>1%) in one study, which quenched fluorescence signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
